molecular formula C20H31N3O B2737087 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide CAS No. 1808364-49-9

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2737087
CAS No.: 1808364-49-9
M. Wt: 329.488
InChI Key: FIIWAEDRJKLCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide is a complex organic compound with the molecular formula C20H31N3O and a molecular weight of 329.488 This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

The synthesis of 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide involves multiple steps, starting with the formation of the azaspiro[5.5]undec-8-en-2-yl core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The subsequent attachment of the N-(1-cyanocyclohexyl)propanamide group requires specific reagents and conditions to ensure the correct formation of the desired product .

Chemical Reactions Analysis

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It may be utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The azaspiro and cyanocyclohexyl groups play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide can be compared with other spirocyclic compounds, such as:

    Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic core but differ in their functional groups, leading to distinct chemical and biological properties.

    1,3-dioxane and 1,3-dithiane spiranes: These compounds have different heterocyclic rings, which can influence their reactivity and applications.

The uniqueness of 2-{2-azaspiro[5

Properties

IUPAC Name

2-(2-azaspiro[5.5]undec-9-en-2-yl)-N-(1-cyanocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-17(18(24)22-20(15-21)12-6-3-7-13-20)23-14-8-11-19(16-23)9-4-2-5-10-19/h2,4,17H,3,5-14,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIWAEDRJKLCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCCC3(C2)CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.